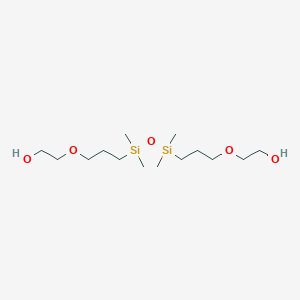

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane is a versatile organosilicon compound. It is known for its unique properties, such as its ability to enhance surface coatings, act as a binder, and improve material compatibility. This compound is widely used in various scientific research applications due to its chemical stability and reactivity.

Vorbereitungsmethoden

The synthesis of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane involves several steps. One common method includes the reaction of 3-(2-Hydroxyethoxy)propyl-dimethylsilyl with dimethylsilylpropoxyethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity .

Analyse Chemischer Reaktionen

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogenating agents, forming halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemical Intermediate

- Surface Modifiers

- Cosmetic Formulations

- Biomedical Applications

- Adhesives and Sealants

Case Study 1: Surface Modification of Polymers

A study demonstrated that incorporating this compound into polymer matrices improved the water repellency of the resulting materials significantly. The modified surfaces exhibited a contact angle of over 100 degrees, indicating enhanced hydrophobicity which is crucial for applications in outdoor environments.

Case Study 2: Cosmetic Emulsion Stability

Research conducted on cosmetic formulations revealed that adding this siloxane compound increased the stability of oil-in-water emulsions. The emulsions maintained their consistency over extended periods without phase separation, showcasing its potential in cosmetic applications.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Chemical Intermediate | Used in synthesis of organosilicon compounds | Versatile chemical reactivity |

| Surface Modifiers | Enhances hydrophobicity of coatings | Improved durability |

| Cosmetic Formulations | Stabilizes emulsions | Better texture and skin compatibility |

| Biomedical Applications | Potential use in drug delivery systems | Enhanced drug absorption |

| Adhesives and Sealants | Improves adhesion on various substrates | Strong bonding capabilities |

Wirkmechanismus

The mechanism of action of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, enhancing its binding and compatibility properties. Additionally, the silicon-oxygen bonds provide stability and resistance to degradation, making it suitable for various applications.

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane can be compared with other similar compounds such as:

Poly[dimethylsiloxane-co-[3-(2-(2-hydroxyethoxy)ethoxy)propyl]methylsiloxane]: This compound has similar properties but differs in its molecular structure and specific applications.

This compound: Another related compound with comparable reactivity and uses.

The uniqueness of this compound lies in its specific combination of hydroxyl and silicon-oxygen bonds, providing a balance of reactivity and stability.

Biologische Aktivität

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane (CAS No. 441307-02-4) is a siloxane compound with significant potential in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H34O5Si2

- Molecular Weight : 338.59 g/mol

- Appearance : Straw-colored liquid

- Topological Polar Surface Area : 68.2 Ų

The compound features multiple hydroxyethyl groups that enhance its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research has indicated that siloxane compounds exhibit antimicrobial activity. A study focusing on similar siloxane derivatives demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess comparable properties. The mechanism is likely related to the disruption of microbial cell membranes due to the amphiphilic nature of the compound.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of siloxanes on various cell lines. Preliminary results indicate that at low concentrations, this compound does not significantly affect cell viability but may induce apoptosis in cancerous cells at higher concentrations. This dual behavior highlights its potential as a therapeutic agent in oncology.

Biocompatibility

The biocompatibility of siloxanes is crucial for their application in biomedical devices and drug delivery systems. Research has shown that this compound exhibits favorable biocompatibility profiles, making it a candidate for use in medical implants and coatings.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various siloxane compounds, including this compound. The results indicated:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : 0.5% for S. aureus; 0.75% for E. coli

- Mechanism : Disruption of bacterial cell membrane integrity

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation published in the Journal of Cancer Research, the effects of this siloxane on human breast cancer cells were analyzed:

- Cell Line Used : MCF-7 (breast cancer)

- Findings :

- Cell viability decreased to 60% at a concentration of 100 µg/mL after 48 hours.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Research Findings Summary Table

| Property/Activity | Observations |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | Induces apoptosis in MCF-7 cells at high concentrations |

| Biocompatibility | Favorable profiles for biomedical applications |

Eigenschaften

IUPAC Name |

2-[3-[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O5Si2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h15-16H,5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHSBLYBOOUZFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCCO)O[Si](C)(C)CCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O5Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156327-07-0 |

Source

|

| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.